![molecular formula C16H17N3O2 B268698 4-[(anilinocarbonyl)amino]-N-ethylbenzamide](/img/structure/B268698.png)
4-[(anilinocarbonyl)amino]-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Anilinocarbonyl)amino]-N-ethylbenzamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 233.28 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit the activity of serine proteases, which are enzymes that play a crucial role in many biological processes.
Wirkmechanismus
4-[(anilinocarbonyl)amino]-N-ethylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. 4-[(anilinocarbonyl)amino]-N-ethylbenzamide is a broad-spectrum inhibitor that can inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N-ethylbenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can inhibit the activity of serine proteases in a dose-dependent manner. In vivo studies have shown that 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can reduce inflammation and improve tissue repair in animal models of injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(anilinocarbonyl)amino]-N-ethylbenzamide in lab experiments is its broad-spectrum activity. This allows researchers to study the role of serine proteases in a wide range of biological processes. However, one of the limitations of using 4-[(anilinocarbonyl)amino]-N-ethylbenzamide is its irreversible binding to the active site of the enzyme. This can make it difficult to study the kinetics of enzyme inhibition.
Zukünftige Richtungen
There are many future directions for research on 4-[(anilinocarbonyl)amino]-N-ethylbenzamide. One area of research is the development of more specific serine protease inhibitors that can selectively target individual enzymes. Another area of research is the development of new methods for studying the kinetics of enzyme inhibition. Additionally, 4-[(anilinocarbonyl)amino]-N-ethylbenzamide could be used to study the role of serine proteases in various disease states, such as cancer and cardiovascular disease.
Synthesemethoden
4-[(anilinocarbonyl)amino]-N-ethylbenzamide can be synthesized through a process known as the Schotten-Baumann reaction. This reaction involves the reaction of aniline with ethyl chloroformate to form N-ethylcarbamoyl aniline, which is then reacted with 4-aminobenzamide to form 4-[(anilinocarbonyl)amino]-N-ethylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-[(anilinocarbonyl)amino]-N-ethylbenzamide has been widely used in scientific research as a serine protease inhibitor. Serine proteases are enzymes that are involved in many biological processes, including blood coagulation, digestion, and inflammation. By inhibiting the activity of serine proteases, 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can be used to study the role of these enzymes in various physiological and pathological conditions.
Eigenschaften
Produktname |
4-[(anilinocarbonyl)amino]-N-ethylbenzamide |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-ethyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
InChI-Schlüssel |
RIZHWEXECYTSGI-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
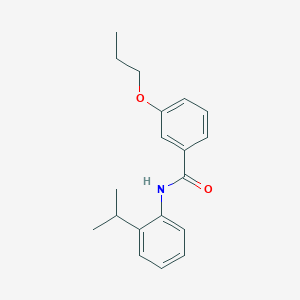
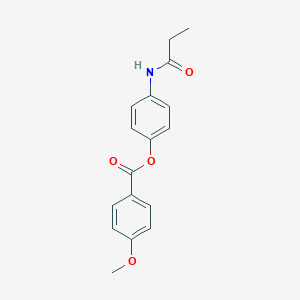
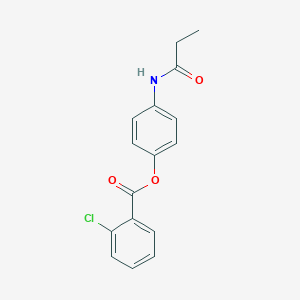
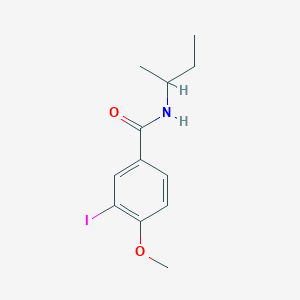
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
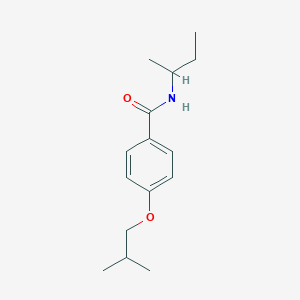
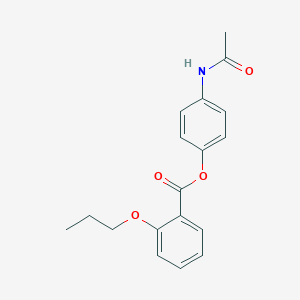
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
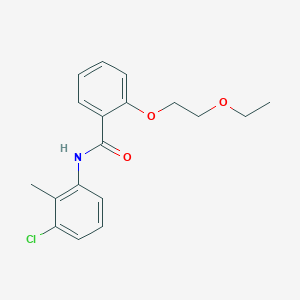
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)